1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 9,10-dihydrophenanthrene, which is a derivative of phenanthrene.
Amination: The 9,10-dihydrophenanthrene undergoes an amination reaction with butan-2-amine under controlled conditions to form the intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the appropriate position, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(9,10-Dihydrophenanthren-9-YL)amino]ethanol
- 1-[(9,10-Dihydrophenanthren-9-YL)amino]propan-2-OL
- 1-[(9,10-Dihydrophenanthren-9-YL)amino]pentan-2-OL
Uniqueness
1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
143208-65-5 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-(9,10-dihydrophenanthren-9-ylamino)butan-2-ol |
InChI |
InChI=1S/C18H21NO/c1-2-14(20)12-19-18-11-13-7-3-4-8-15(13)16-9-5-6-10-17(16)18/h3-10,14,18-20H,2,11-12H2,1H3 |
InChI Key |
WTWOAPWCAIFLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1CC2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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